[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
BMS-275183 is an orally active taxane, which is a class of diterpenoids. It is a C-4 methyl carbonate analogue of paclitaxel, a well-known chemotherapeutic agent. BMS-275183 has shown promising antitumor activity in preclinical and clinical studies, making it a potential candidate for cancer treatment .
Preparation Methods
The synthesis of BMS-275183 involves several steps, starting from the core taxane structure. The key step is the introduction of the C-4 methyl carbonate group. The synthetic route typically involves the following steps:
Formation of the core taxane structure: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions.
Formation of the C-4 methyl carbonate group: This is done using methyl chloroformate under basic conditions.
Chemical Reactions Analysis
BMS-275183 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMS-275183 has several scientific research applications, particularly in the field of oncology. It has been shown to be effective against various types of tumors, including non-small cell lung cancer, prostate cancer, and ovarian cancer . Additionally, BMS-275183 has been studied for its potential use in combination therapies with other chemotherapeutic agents and targeted therapies .
Mechanism of Action
The mechanism of action of BMS-275183 is similar to that of other taxanes. It stabilizes tubulin polymerization, which prevents the disassembly of microtubules. This disruption of microtubule dynamics inhibits cell division and leads to cell death. BMS-275183 has been shown to be effective against paclitaxel-resistant tumors, including those with tubulin mutations or overexpressing P-glycoprotein .
Comparison with Similar Compounds
BMS-275183 is similar to other taxanes, such as paclitaxel and docetaxel. it has several unique features:
Oral bioavailability: Unlike paclitaxel and docetaxel, which are typically administered intravenously, BMS-275183 can be administered orally.
Activity against resistant tumors: BMS-275183 has shown activity against paclitaxel-resistant tumors, making it a valuable addition to the arsenal of chemotherapeutic agents.
Similar compounds include:
Paclitaxel: A widely used chemotherapeutic agent with a similar mechanism of action.
Docetaxel: Another taxane with similar antitumor activity but different pharmacokinetic properties.
Properties
CAS No. |
355113-98-3 |
---|---|
Molecular Formula |
C43H59NO16 |
Molecular Weight |
845.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H59NO16/c1-21-24(57-35(50)28(47)31(38(3,4)5)44-36(51)59-39(6,7)8)19-43(53)33(58-34(49)23-16-14-13-15-17-23)30-41(11,32(48)29(56-22(2)45)27(21)40(43,9)10)25(46)18-26-42(30,20-55-26)60-37(52)54-12/h13-17,24-26,28-31,33,46-47,53H,18-20H2,1-12H3,(H,44,51)/t24-,25-,26+,28+,29+,30-,31+,33-,41+,42-,43+/m0/s1 |
InChI Key |
AHXICHPPXIGCBN-GPWPDEGDSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
355113-98-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS 275183; BMS275183; BMS-275183. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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